molecular formula C6H10N4O2 B2515191 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid CAS No. 1311230-18-8

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid

Cat. No.: B2515191
CAS No.: 1311230-18-8
M. Wt: 170.172
InChI Key: IUNVOZGHQBIRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the butanoic acid moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by alkylation to introduce the 3-methyl group and subsequent functionalization to attach the butanoic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce various alkylated derivatives.

Scientific Research Applications

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a similar heterocyclic ring structure.

    3-methyl-1H-1,2,4-triazole: A related compound with a triazole ring instead of a tetrazole ring.

Uniqueness

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

3-methyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVOZGHQBIRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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